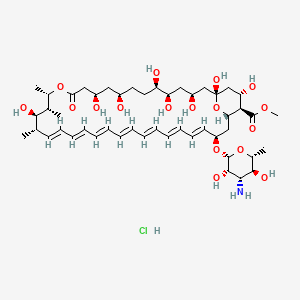
Amphotericin B, methyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphotericin B methyl ester (hydrochloride) is a derivative of the polyene macrolide antibiotic Amphotericin B. This compound is known for its significant antifungal activity and reduced toxicity compared to its parent compound. Amphotericin B methyl ester (hydrochloride) is primarily used in medical applications to treat severe fungal infections, particularly in immunocompromised patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin B methyl ester (hydrochloride) involves the esterification of Amphotericin B. The carboxyl group at position C16 of Amphotericin B is functionalized to form the methyl ester derivative. This process typically involves the use of methanol and an acid catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Amphotericin B methyl ester (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces nodosus to produce Amphotericin B, followed by chemical modification to obtain the methyl ester derivative. The final product is purified to achieve high purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions: Amphotericin B methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B methyl ester (hydrochloride), each with distinct biological activities .
Applications De Recherche Scientifique
Amphotericin B methyl ester (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactivity of polyene macrolides.
Biology: Investigated for its interactions with cell membranes and its effects on cellular processes.
Medicine: Primarily used to treat severe fungal infections, particularly in patients with compromised immune systems.
Mécanisme D'action
The mechanism of action of Amphotericin B methyl ester (hydrochloride) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow leakage of intracellular components, ultimately causing cell death. The compound’s high selectivity for ergosterol over cholesterol makes it particularly effective against fungal cells while minimizing toxicity to human cells .
Comparaison Avec Des Composés Similaires
Amphotericin B: The parent compound with higher toxicity but similar antifungal activity.
Nystatin: Another polyene macrolide antibiotic with similar antifungal properties but different pharmacokinetic profiles.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery to target sites.
Uniqueness: Amphotericin B methyl ester (hydrochloride) stands out due to its reduced toxicity and high antifungal activity. The esterification process enhances its pharmacokinetic properties, making it a valuable alternative to conventional Amphotericin B formulations .
Propriétés
Numéro CAS |
35375-29-2 |
|---|---|
Formule moléculaire |
C48H76ClNO17 |
Poids moléculaire |
974.6 g/mol |
Nom IUPAC |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate;hydrochloride |
InChI |
InChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1 |
Clé InChI |
FCUABMXRRQIKMV-MFVSQRFRSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.Cl |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl |
Numéros CAS associés |
36148-89-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


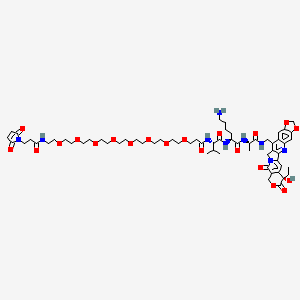
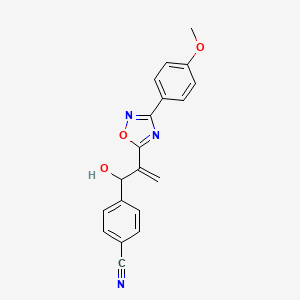
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
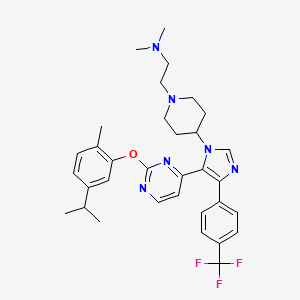

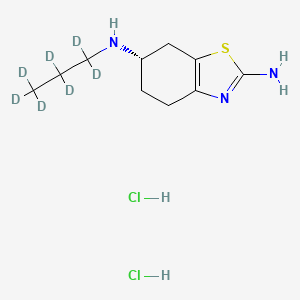
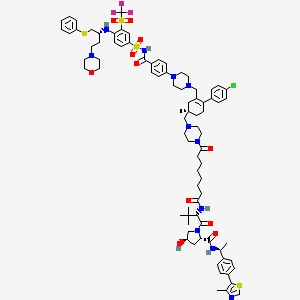
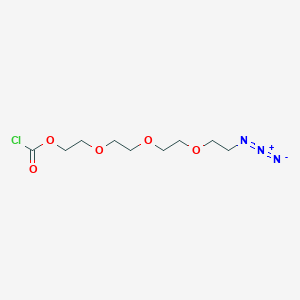
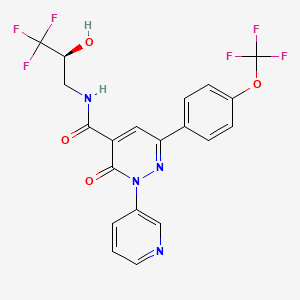
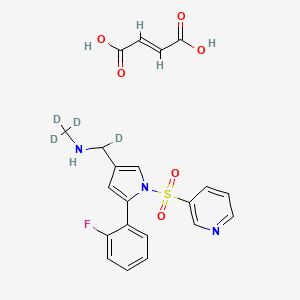
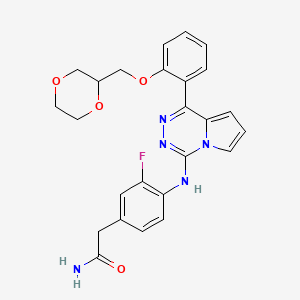
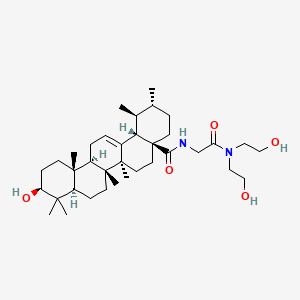
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
